5,6,7-Trimethylbenzo(a)anthracene
Description
5,6,7-Trimethylbenzo(a)anthracene (C21H18) is a polycyclic aromatic hydrocarbon (PAH) characterized by a benzanthracene core with methyl groups at positions 5, 6, and 5.
Properties
CAS No. |
60826-78-0 |
|---|---|
Molecular Formula |
C21H18 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
5,6,7-trimethylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18/c1-13-14(2)21-15(3)17-9-5-4-8-16(17)12-20(21)19-11-7-6-10-18(13)19/h4-12H,1-3H3 |
InChI Key |
USQSOSAHNVMWJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C3=CC=CC=C3C=C2C4=CC=CC=C14)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,6,7-Trimethylbenzo(a)anthracene typically involves several steps, including Friedel-Crafts reactions, cyclodehydration, and metal-catalyzed reactionsIndustrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5,6,7-Trimethylbenzo(a)anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5,6,7-Trimethylbenzo(a)anthracene has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential carcinogenic properties and its effects on cellular processes. In industry, it is used in the development of organic materials such as OLEDs and OFETs .
Mechanism of Action
The mechanism of action of 5,6,7-Trimethylbenzo(a)anthracene involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to cancer. The molecular targets and pathways involved include the interleukin-2 pathway and other signaling pathways that regulate cell growth and immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Substitution Position Effects: Methyl groups at positions 5, 6, and 7 likely disrupt π-conjugation in this compound, reducing fluorescence efficiency compared to monosubstituted analogs like 6-methylbenz[a]anthracene .
- Steric Hindrance : Orthogonal arrangements in multi-methylated anthracenes (e.g., dihedral angles of 90° in julolidine analogs ) suggest steric repulsion may dominate in 5,6,7-trimethyl derivatives, further impacting photophysical behavior.
Photophysical and Electronic Properties
- Fluorescence Quantum Yields (ϕF): Monosubstituted anthracenes (e.g., 6-methylbenz[a]anthracene) exhibit ϕF ~100%, while disubstituted derivatives (e.g., 7,12-dimethylbenz[a]anthracene) show reduced ϕF (63–66%) due to electronic interactions . For this compound, ϕF is expected to be even lower due to increased steric and electronic disruptions.
- Triplet Energy Transfer : Anthracene derivatives with methyl groups (e.g., 7,12-dimethylbenz[a]anthracene) exhibit partial phosphorescence quenching (~1.77 eV triplet energy) in sensitizer-acceptor systems, suggesting similar energy transfer dynamics for this compound .
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